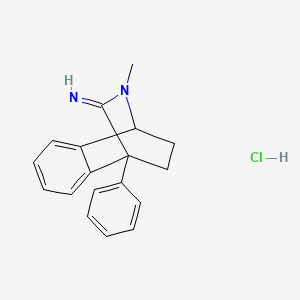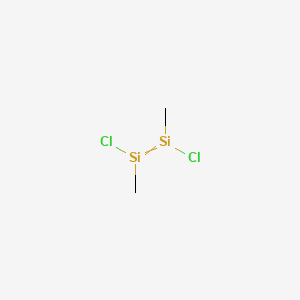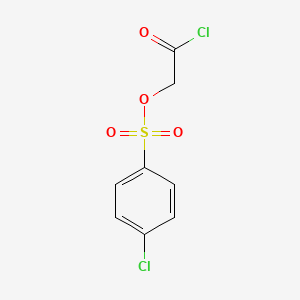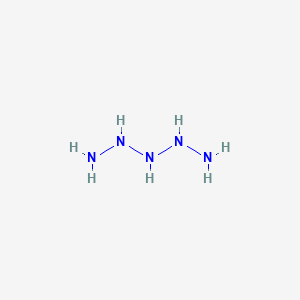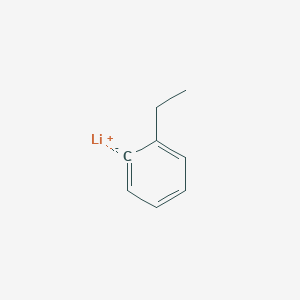
lithium;ethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium;ethylbenzene is a compound that combines lithium, a highly reactive alkali metal, with ethylbenzene, an aromatic hydrocarbon. Ethylbenzene is a colorless, flammable liquid that occurs naturally in coal tar and petroleum
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the primary methods for preparing lithium;ethylbenzene involves the Birch reduction. This process uses lithium as a reducing agent in liquid ammonia, with an alcohol such as ethanol, methanol, or t-butanol serving as a proton source . The reaction conditions typically involve low temperatures, around -33°C, to maintain ammonia in its liquid state .
Industrial Production Methods
In industrial settings, the preparation of this compound may involve large-scale Birch reduction processes. These methods require careful control of reaction conditions to ensure the efficient conversion of benzene derivatives to the desired product. The use of advanced equipment and safety protocols is essential due to the highly reactive nature of lithium and the flammability of ethylbenzene.
Análisis De Reacciones Químicas
Types of Reactions
Lithium;ethylbenzene undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Reduction: Lithium in liquid ammonia with an alcohol (ethanol, methanol, or t-butanol) as a proton source.
Substitution: Various electrophiles and Lewis acids, such as aluminum chloride or iron trichloride, are used to facilitate substitution reactions.
Major Products Formed
Aplicaciones Científicas De Investigación
Lithium;ethylbenzene has several scientific research applications:
Mecanismo De Acción
The mechanism of action of lithium;ethylbenzene involves several pathways:
Comparación Con Compuestos Similares
Similar Compounds
Sodium;ethylbenzene: Similar to lithium;ethylbenzene, but uses sodium as the reducing agent.
Potassium;ethylbenzene: Uses potassium instead of lithium, with similar reactivity but different reaction conditions.
Uniqueness
This compound is unique due to the specific reactivity of lithium, which can lead to different reaction pathways and products compared to sodium or potassium analogs. The compound’s applications in both organic synthesis and potential therapeutic uses highlight its versatility and importance in scientific research .
Propiedades
Número CAS |
41285-21-6 |
|---|---|
Fórmula molecular |
C8H9Li |
Peso molecular |
112.1 g/mol |
Nombre IUPAC |
lithium;ethylbenzene |
InChI |
InChI=1S/C8H9.Li/c1-2-8-6-4-3-5-7-8;/h3-6H,2H2,1H3;/q-1;+1 |
Clave InChI |
YGLHWWLKCWCXBZ-UHFFFAOYSA-N |
SMILES canónico |
[Li+].CCC1=CC=CC=[C-]1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


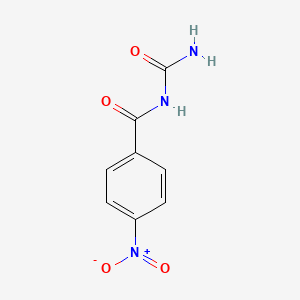
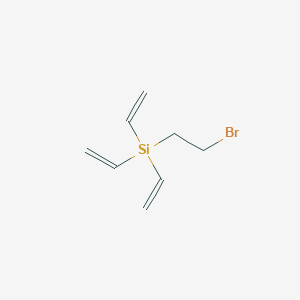
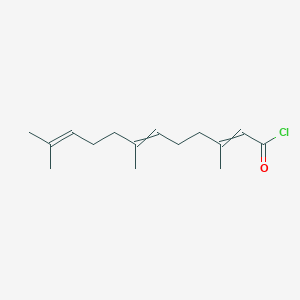
![1-[(1-Phenylethyl)amino]-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol](/img/structure/B14656264.png)
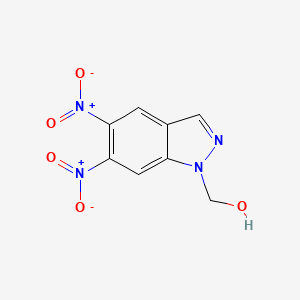
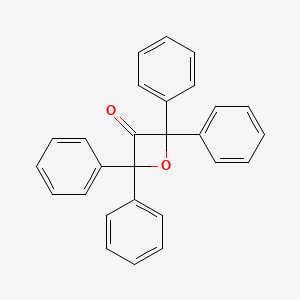
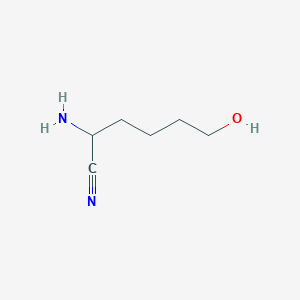
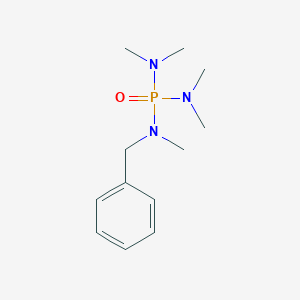
![Diethyl {bis[(propan-2-yl)oxy]phosphanyl}propanedioate](/img/structure/B14656290.png)
